
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylchroman moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves the reaction of 7-hydroxy-2,2-dimethylchroman-4-yl)methylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: It can participate in substitution reactions, where the tert-butyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The primary application of tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate lies in its potential as a therapeutic agent. Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including:
- Anticancer Properties : The compound's structural characteristics suggest it may inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation in oncology .
- Neuroprotective Effects : Due to its ability to interact with neurotransmitter systems, this compound may have applications in treating neurodegenerative diseases .
Enzyme Inhibition Studies
Research has shown that carbamate derivatives can act as inhibitors for various enzymes, which is crucial in drug development:
Compound Name | Target Enzyme | Biological Activity |
---|---|---|
This compound | Cyclin-dependent kinases | Potential anticancer agent |
Related carbamates | Acetylcholinesterase | Neuroprotective effects |
These findings suggest that modifications to the structure of carbamates can enhance their binding affinity to target enzymes, which is essential for developing effective therapeutics .
Anti-inflammatory Applications
Compounds similar to this compound have been studied for their anti-inflammatory properties. For instance, a series of carbamate derivatives were evaluated for their ability to inhibit inflammation in vivo:
Compound | Percentage Inhibition | Time Frame |
---|---|---|
Compound A | 54.24% | 9 hours |
Compound B | 39.02% | 12 hours |
These studies demonstrate the potential of such compounds in managing inflammatory conditions .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of benzopyran derivatives found that certain modifications led to enhanced activity against cancer cell lines. The structural similarities between these derivatives and this compound indicate that further research could yield promising results for cancer therapy .
Case Study 2: Neuroprotective Mechanisms
In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress. For instance, one study reported that a related compound reduced pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides, suggesting potential applications in Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (2-aminoethyl)carbamate: This compound is similar in structure but contains an aminoethyl group instead of the chroman moiety.
tert-Butyl carbamate: A simpler carbamate compound without the chroman structure.
Uniqueness: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to the presence of the chroman moiety, which imparts specific chemical and biological properties.
Biological Activity
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.38 g/mol
- CAS Number : 1956380-72-5
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. It may enhance the production of reactive oxygen species (ROS), leading to cell death in malignant cells .
- Neuroprotective Effects : There is evidence that this compound can protect neuronal cells from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The compound appears to reduce inflammation and oxidative stress in astrocytes exposed to amyloid-beta .
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and melanoma cancer cells. The mechanism involves apoptosis triggered by ROS generation and disruption of mitochondrial function .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | ROS generation, apoptosis |
B16F10 (Melanoma) | 10 | Mitochondrial disruption |
In Vivo Studies
In vivo experiments have reinforced the findings from in vitro studies:
- Tumor Reduction : In mouse models bearing melanoma tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis within tumor tissues .
- Neuroprotection : Animal studies indicated that the compound could mitigate cognitive decline associated with amyloid-beta pathology by reducing neuroinflammation and oxidative damage in the brain .
Case Studies
A notable case study involved the administration of this compound in a cohort of mice subjected to induced oxidative stress. Results showed a marked improvement in biomarkers of oxidative damage and inflammation compared to untreated controls. This positions the compound as a potential candidate for further development as a therapeutic agent against neurodegenerative diseases.
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl N-[(7-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-11-9-17(4,5)21-14-8-12(19)6-7-13(11)14/h6-8,11,19H,9-10H2,1-5H3,(H,18,20) |
InChI Key |
WLCZTQSICHPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)O)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.